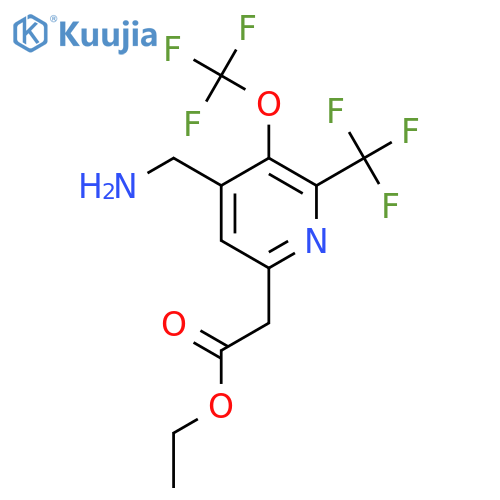

Cas no 1803994-39-9 (Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate)

1803994-39-9 structure

商品名:Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate

CAS番号:1803994-39-9

MF:C12H12F6N2O3

メガワット:346.225704193115

CID:4844160

Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate

-

- インチ: 1S/C12H12F6N2O3/c1-2-22-8(21)4-7-3-6(5-19)9(23-12(16,17)18)10(20-7)11(13,14)15/h3H,2,4-5,19H2,1H3

- InChIKey: DGLRIUXCUAGDAW-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(CN)=CC(CC(=O)OCC)=N1)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 401

- トポロジー分子極性表面積: 74.4

- 疎水性パラメータ計算基準値(XlogP): 2

Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081032-1g |

Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate |

1803994-39-9 | 97% | 1g |

$1,579.40 | 2022-04-02 |

Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1803994-39-9 (Ethyl 4-(aminomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-acetate) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 857369-11-0(2-Oxoethanethioamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量